molecular formula C13H18N2O4S B3016082 N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide CAS No. 727671-82-1

N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No. B3016082
CAS RN: 727671-82-1
M. Wt: 298.36
InChI Key: KCDFQKVSFJPHGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-benzoxazine fused heterocycles has been reviewed . The most convenient and commonly used method for the synthesis of 1,4-benzoxazinones has been reported by Shridhar et al . Another strategy involves reduction of nitro ethers with Fe/AcOH and Zn/NH4Cl, which gives the desired benzoxazinones in moderate yields .

Scientific Research Applications

  • Synthesis and Hydrolysis Studies :

    • The hydrolysis of similar compounds, including benzoxazine derivatives, has been explored to understand their behavior and potential applications. For example, the hydrolysis of 2-oxo-3-ethoxycarbonylmethylene-1,2, 3,4-tetrahydrobenzoquinoxaline, a related compound, resulted in pyruvic acid, carbon dioxide, and amines, demonstrating interesting chemical properties (Iwanami et al., 1964).
  • Antibacterial Activity :

    • Benzoxazine analogues have shown significant antibacterial activity. In particular, certain derivatives demonstrated good activity against bacteria like E. coli, Staphylococcus aureus, and others, highlighting their potential as antibacterial agents (Kadian, Maste, & Bhat, 2012).
  • Anti-Tubercular Applications :

    • Research on the anti-tubercular activity of 1,4-benzoxazine derivatives against Mycobacterium tuberculosis has been conducted, demonstrating the compound's potential in treating tuberculosis (Karunanidhi et al., 2016).
  • Environmentally Friendly Synthesis :

    • An environmentally friendly synthesis method for 3,4-dihydro-2H-1,4-benzoxazines has been developed, emphasizing the importance of sustainable chemistry in creating these compounds (Albanese et al., 2003).
  • Novel Catalytic Applications :

    • Derivatives of this compound have been used as catalysts in the synthesis of various chemical structures, showcasing their versatility in organic synthesis (Khazaei et al., 2015).
  • Antimicrobial and Antioxidant Properties :

    • Benzoxazinyl pyrazolone arylidenes, structurally similar to the compound , have been synthesized and evaluated for their antimicrobial and antioxidant activities (Sonia et al., 2013).
  • Potential Application in COVID-19 Drug Development :

    • Some sulfonamides, closely related to the compound, have been investigated for their potential application in COVID-19 drug development through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
  • Insect-Repellent and Anti-Bacterial Dyes :

    • N,N-Diethyl-m-toluamide, a compound similar in structure, was used to synthesize dyes with both insect-repellent and anti-bacterial properties, indicating a novel application in textile industry (Mokhtari et al., 2014).

properties

IUPAC Name

N,N-diethyl-7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-4-15(5-2)20(17,18)12-7-10-11(6-9(12)3)19-8-13(16)14-10/h6-7H,4-5,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDFQKVSFJPHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1C)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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